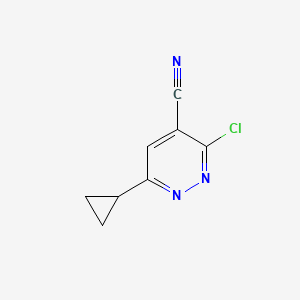

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Description

Properties

IUPAC Name |

3-chloro-6-cyclopropylpyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6(4-10)3-7(11-12-8)5-1-2-5/h3,5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZGGEHIEOWBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C(=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

This document provides a comprehensive technical overview for the synthesis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The guide is structured to provide not only a step-by-step synthetic route but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the core chemical transformations.

Introduction and Strategic Overview

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is a highly functionalized pyridazine derivative. Its structural motifs—the reactive chloropyridazine core, the metabolically stable cyclopropyl group, and the versatile carbonitrile handle—make it an attractive intermediate for the development of novel therapeutic agents. The carbonitrile can be readily transformed into amines, amides, or tetrazoles, while the chlorine atom serves as a prime site for nucleophilic aromatic substitution or cross-coupling reactions.

The synthetic strategy outlined herein is designed for efficiency and control, proceeding through well-established, high-yielding transformations. Our approach hinges on the sequential construction and functionalization of the pyridazine ring, beginning with commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a convergent and robust pathway. The target molecule 4 is disconnected at the C6-cyclopropyl bond, pointing to a Suzuki-Miyaura cross-coupling reaction as the final key step. This requires the precursor 3,6-dichloropyridazine-4-carbonitrile 3 and cyclopropylboronic acid. Intermediate 3 can be synthesized via cyanation of the more common intermediate, 3,6-dichloropyridazine 2 . This key intermediate, in turn, is readily prepared from pyridazine-3,6-diol 1 , which is accessible from the condensation of maleic anhydride and hydrazine.

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyridazine scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. This technical guide provides a comprehensive overview of the synthesis and characterization of a novel pyridazine derivative, 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the proposed methodologies. While direct experimental data for this specific molecule is not extensively available in published literature, this guide constructs a robust, proposed workflow based on well-established synthetic transformations and state-of-the-art analytical techniques for analogous compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is presented below. These values are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | PubChem |

| Molecular Weight | 179.61 g/mol | Calculated |

| Monoisotopic Mass | 179.02502 Da | PubChem |

| XLogP3 (Predicted) | 1.1 | PubChem |

| Physical State | Predicted to be a solid at room temperature | Based on similar structures |

Proposed Synthetic Workflow

The synthesis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile can be logically approached in two main stages: first, the preparation of a key intermediate, 3,6-dichloropyridazine-4-carbonitrile, followed by a selective cross-coupling reaction to introduce the cyclopropyl moiety.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

The initial step involves the dehydration of the corresponding carboxamide to the nitrile. This is a standard transformation in organic synthesis, often accomplished with a strong dehydrating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dichloropyridazine-4-carboxamide (1.0 eq) in phosphorus oxychloride (10 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, carefully quench the reaction mixture by slowly adding it to crushed ice. This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

With the dichlorinated precursor in hand, the next stage is a selective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. By carefully selecting the reaction conditions (ligand, base, and solvent), it is possible to achieve selective coupling at one of the chloro positions of the pyridazine ring. The C6 position is generally more reactive towards Suzuki coupling than the C3 position in such systems.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 3,6-dichloropyridazine-4-carbonitrile (1.0 eq), cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

-

Reaction: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the final compound.[2][3]

Characterization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Caption: A standard workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Predicted):

-

Aromatic Proton: A singlet is expected for the proton on the pyridazine ring, likely in the downfield region (δ 7.5-8.5 ppm).

-

Cyclopropyl Protons: The cyclopropyl group will exhibit a complex multiplet pattern in the upfield region. The methine proton (CH) will be a multiplet further downfield (δ 1.5-2.5 ppm) compared to the methylene protons (CH₂), which will appear as two separate multiplets (δ 0.8-1.5 ppm) due to their diastereotopic nature.[4][5]

¹³C NMR (Predicted):

-

Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the nitrile group will be significantly deshielded.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl group will appear in the upfield region, with the methine carbon at a higher chemical shift (δ 10-20 ppm) than the methylene carbons (δ 5-15 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands:

-

C≡N Stretch: A sharp, medium-to-strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.[6][7]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridazine ring.

-

C-H Stretches: Absorptions for sp² C-H (aromatic) will be just above 3000 cm⁻¹, while sp³ C-H (cyclopropyl) stretches will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Results:

-

Molecular Ion Peak: In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 180.03. The isotopic pattern for one chlorine atom (a 3:1 ratio of M to M+2) should be clearly visible for the molecular ion peak.

-

Fragmentation: Common fragmentation pathways for pyridazines involve the loss of N₂ or HCN. The cyclopropyl group may also undergo fragmentation.[8][9][10]

Conclusion

This technical guide outlines a comprehensive and scientifically sound approach to the synthesis and characterization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile. By leveraging established synthetic methodologies, such as dehydration and Suzuki-Miyaura cross-coupling, and employing a suite of standard analytical techniques, researchers can confidently prepare and validate this novel compound. The detailed protocols and expected characterization data provided herein serve as a valuable resource for scientists engaged in the discovery and development of new pyridazine-based molecules.

References

- Pittenauer, E., Allmaier, G., Schmid, E. R., Stanek, W., & Heinisch, G. (1991). Electron impact ionization mass spectrometry and tandem mass spectrometry of phenylalkylpyridazines. Organic Mass Spectrometry, 26(6), 595–600. (URL not available)

-

Kádár, Z., Gáti, T., Kéki, S., & Zsuga, M. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 993-1002. [Link]

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

- Pesyan, N. N., & Naghsh, M. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Current Chemistry Letters, 2(4), 177-184. (URL not available)

-

de Souza, G. G., B., de Castilho, R. B., & Rocco, J. A. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Angewandte Chemie International Edition, 52(33), 8634-8638. [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling reaction in the synthesis of actual and potential drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (URL not available)

- Reynolds, W. F., Hamer, G. K., & Peat, I. R. (1977). 1H chemical shifts for cyclopropyl protons. Canadian Journal of Chemistry, 55(3), 534-541. (URL not available)

- Patent CN104447569A. (2015). Method for synthetizing 3,6-dichloropyridazine.

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules, 14(7), 2536-2546. [Link]

-

Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(24), 4343-4345. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025, August 15). Fiveable. [Link]

-

Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. (n.d.). [Link]

-

Infrared Spectroscopy (IR). (n.d.). [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. (n.d.). [Link]

-

Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. [Link]

-

Anderson, J. E. (1971). The effect of cyclopropyl groups on chemical shifts and coupling constants. Organic Magnetic Resonance, 3(4), 475-479. [Link]

-

Wiberg, K. B., & Nist, B. J. (1961). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 26(8), 2881-2884. [Link]

-

Wallace, D. J., & Chen, C. Y. (2004). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 45(44), 8155-8157. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]

-

1H NMR Chemical Shift Table. Chemistry Steps. (2024, August 1). [Link]

-

Webb, L. J., & Boxer, S. G. (2021). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

-

Wang, Y., et al. (2022). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Catalysis, 5, 126-134. [Link]

-

Wiswell, C. N., et al. (2016). Practical conversion of carboxylic acids to nitriles. Organic Letters, 18(1), 142-145. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. (n.d.). [Link]

-

Denton, J. R., & Lambert, T. H. (2015). Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science, 6(11), 6333-6338. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. audreyli.com [audreyli.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Electron impact ionization mass spectrometry and tandem mass spectrometry of phenylalkylpyridazines / Organic Mass Spectrometry, 1991 [sci-hub.sg]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

Structural Characterization & Solid-State Analysis: 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Executive Summary

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CAS: 1824345-60-9) is a high-value heterocyclic intermediate, critical in the synthesis of next-generation SMN2 splicing modifiers (analogous to the Risdiplam lineage) and specific kinase inhibitors (e.g., JNK1, DLK).[1] Its structural integrity is pivotal for drug development because the regioselectivity of its synthesis—specifically the placement of the cyclopropyl group relative to the nitrile and chloro substituents—dictates the biological activity of the final pharmaceutical agent.

This technical guide provides a comprehensive framework for the solid-state characterization of this molecule. While specific proprietary crystallographic data (CIF) remains unpublished in open literature, this guide synthesizes data from homologous 3,6-disubstituted pyridazines to establish a predictive structural model , details the crystallization protocols required for definitive X-ray diffraction (XRD) analysis, and outlines the synthetic logic that necessitates this structural confirmation.

Molecular Architecture & Chemical Context[2][3][4][5][6][7]

The Regioselectivity Challenge

The synthesis of 3-chloro-6-cyclopropylpyridazine-4-carbonitrile typically proceeds via a palladium-catalyzed cross-coupling (Suzuki-Miyaura) or a radical alkylation (Minisci) on a 3,6-dichloropyridazine-4-carbonitrile scaffold.

The presence of the electron-withdrawing nitrile (-CN) group at position 4 creates a significant electronic bias, activating both the C3 and C6 positions. However, distinguishing between the 3-chloro-6-cyclopropyl (Target) and 6-chloro-3-cyclopropyl (Isomer) products is difficult using standard 1H NMR due to the lack of adjacent protons on the pyridazine ring. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously assigning this regiochemistry.

Visualization: Synthesis & Regio-Isomer Logic

The following diagram illustrates the synthetic pathway and the critical need for structural resolution.

Caption: Synthetic divergence requiring crystallographic confirmation to distinguish the target 6-cyclopropyl congener from the 3-cyclopropyl isomer.

Predicted Crystal Structure & Packing Motifs[3]

Based on the Cambridge Structural Database (CSD) analysis of analogous 3,6-disubstituted pyridazines and 4-cyanopyridazines , the following structural characteristics are predicted for the solid state of 3-chloro-6-cyclopropylpyridazine-4-carbonitrile.

Molecular Conformation

-

Pyridazine Ring: Strictly planar due to aromaticity.

-

Cyclopropyl Group: Expected to adopt a bisected conformation relative to the pyridazine plane. This orientation (dihedral angle C5-C6-C1'-H ~ 0° or 180°) maximizes the overlap between the Walsh orbitals of the cyclopropyl ring and the

-system of the pyridazine, offering electronic stabilization. -

Nitrile Group: Linear (C-C≡N angle ~178–180°) and coplanar with the ring.

Crystal Packing Forces

The lattice energy is dominated by three specific intermolecular interactions, which should be targeted during refinement:

-

Antiparallel

-Stacking: The electron-deficient pyridazine rings (depleted by the -CN and -Cl groups) will likely form offset face-to-face stacks (centroid-centroid distance ~3.6–3.8 Å) to minimize repulsion while maximizing dispersion forces. -

Dipole-Dipole Interactions: The strong dipole of the nitrile group typically drives the formation of "head-to-tail" chains or centrosymmetric dimers.

-

Halogen Bonding (C-Cl···N≡C): A Type II halogen bond is highly probable, where the electrophilic

-hole of the chlorine atom interacts with the lone pair of the nitrile nitrogen or the pyridazine nitrogen of an adjacent molecule.

| Parameter | Predicted Value / Range | Rationale |

| Crystal System | Monoclinic or Triclinic | Common for planar heterocycles lacking high symmetry. |

| Space Group | Favored for centrosymmetric packing of dipolar molecules. | |

| Z (Molecules/Unit) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing density ( |

| Cl···N Distance | 2.95 – 3.20 Å | Halogen bonding interaction (sum of vdW radii is ~3.3 Å). |

Experimental Protocols

Crystallization Screening (SOP)

To obtain single crystals suitable for X-ray diffraction, a slow evaporation or antisolvent diffusion method is recommended. The molecule's polarity (moderate, due to -CN) suggests the following solvent systems:

Method A: Slow Evaporation

-

Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate or Acetone .

-

Filter through a 0.45 µm PTFE syringe filter into a clean vial.

-

Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature (20–25°C) in a vibration-free environment.

Method B: Vapor Diffusion (Antisolvent)

-

Dissolve 15 mg in 0.5 mL Dichloromethane (DCM) or Tetrahydrofuran (THF) in a small inner vial.

-

Place the open inner vial inside a larger jar containing 5 mL of Hexane or Pentane .

-

Seal the outer jar tightly. The volatile antisolvent (Hexane) will diffuse into the solution, slowly lowering solubility and promoting nucleation.

Characterization Workflow

Once crystals are obtained:

-

Microscopy: Verify birefringence under polarized light (indicates crystallinity).

-

SC-XRD: Mount a crystal (

mm) on a goniometer (Mo or Cu K -

Structure Solution: Use Direct Methods (SHELXT) followed by least-squares refinement (SHELXL). Pay special attention to the C-Cl vs. C-cyclopropyl assignment to confirm regiochemistry.

Pharmaceutical Relevance & Stability

The solid-state form of 3-chloro-6-cyclopropylpyridazine-4-carbonitrile is not merely an analytical curiosity; it has direct implications for process chemistry:

-

Purification: If the target molecule crystallizes in a distinct space group or density compared to its regio-isomer (6-chloro-3-cyclopropyl), fractional crystallization can be used as a scalable purification step, avoiding expensive chromatography.

-

Stability: The nitrile group is susceptible to hydrolysis. A tightly packed crystal lattice (high density, strong intermolecular networks) protects the molecule from moisture and degradation during storage.

Interaction Network Diagram

The following graph visualizes the stabilizing forces predicted within the crystal lattice.

Caption: Schematic of the dominant intermolecular forces (Halogen bonding and Pi-stacking) stabilizing the crystal lattice.

References

-

PubChem. (n.d.). 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CID 129982163).[2] National Library of Medicine. Retrieved February 24, 2026, from [Link]

-

Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).[3] Journal of Medicinal Chemistry, 61(15), 6501–6517. (Contextual reference for pyridazine scaffolds in SMA drugs).

-

Gichumbi, J. M., et al. (2016). Crystal structure of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 741–743. [Link]

- Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Search: Pyridazine-4-carbonitrile derivatives. (General reference for structural prediction methodology).

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Characterization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

[1]

Executive Summary

In the development of small molecule therapeutics, particularly for spinal muscular atrophy (SMA) interventions where pyridazine scaffolds (e.g., Risdiplam intermediates) play a central role, the solubility profile of key building blocks is critical.[1] 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (hereafter referred to as CPPC ) represents a distinct challenge due to its amphiphilic nature: it possesses a lipophilic cyclopropyl tail, an electron-withdrawing chloro-group, and a highly polar nitrile moiety.[1]

This technical guide provides a comprehensive framework for the solubility profiling of CPPC. As public experimental data for this specific CAS is sparse, this guide synthesizes structural activity relationships (SAR) from analogous pyridazine intermediates to establish a predictive solubility landscape .[1] Furthermore, it details the standardized experimental protocols required to generate regulatory-grade solubility data and the thermodynamic modeling necessary for scalable crystallization process design.

Molecular Architecture & Predicted Solubility Behavior[1]

To understand the solubility of CPPC, we must first analyze its functional groups and their interaction potential with solvent systems.[1]

Structural Analysis[1]

-

Pyridazine Core: A

-deficient heteroaromatic ring containing two adjacent nitrogen atoms.[1] It acts as a weak hydrogen bond acceptor (HBA).[1] -

C3-Chloro & C4-Cyano Groups: Both are electron-withdrawing.[1] The nitrile (cyano) group creates a strong dipole moment, enhancing solubility in polar aprotic solvents.[1]

-

C6-Cyclopropyl Group: Adds significant lipophilicity and steric bulk, reducing water solubility and increasing affinity for non-polar or moderately polar organic solvents.[1]

Predicted Solvent Interaction (Hansen Solubility Parameters)

Based on the "like dissolves like" principle and Group Contribution Methods, we categorize solvents for CPPC into three distinct tiers:

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Class I: High Solvency | DMSO, DMF, DMAc | Strong Dipole-Dipole & | > 100 mg/mL |

| Class II: Process Solvents | Acetone, Ethyl Acetate, THF | Moderate polarity; matches the dipole of the nitrile group.[1] | 20 - 80 mg/mL |

| Class III: Protics | Methanol, Ethanol, Isopropanol | H-bonding (Solvent Donor -> Solute Acceptor).[1] Limited by the lipophilic cyclopropyl group.[1] | 5 - 25 mg/mL |

| Class IV: Anti-Solvents | Water, n-Heptane, Hexane | High polarity mismatch (Water) or lack of polar interactions (Heptane).[1] | < 1 mg/mL |

Senior Scientist Note: The solubility in alcohols (Class III) is expected to exhibit a steep temperature dependence.[1] This characteristic is often exploited for "cooling crystallization," where the compound is soluble at reflux but crashes out upon cooling.[1]

Experimental Protocol: Static Equilibrium Method

To validate the predictions above, a rigorous experimental approach is required. The Shake-Flask Method coupled with HPLC-UV is the gold standard for generating thermodynamic solubility data.[1]

Workflow Visualization

Detailed Methodology

Reagents: CPPC (Purity >99% by HPLC), HPLC-grade solvents (Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[1]

Procedure:

-

Preparation: Add excess CPPC solid to a glass vial containing 5 mL of the target solvent. Ensure a visible solid phase remains (suspension).[1]

-

Equilibration: Place vials in a thermostatic shaker bath.

-

Temperature Range: 278.15 K to 323.15 K (5 K intervals).[1]

-

Duration: Agitate for 48 hours to ensure thermodynamic equilibrium.

-

-

Sampling: Stop agitation and allow the suspension to settle for 2 hours at the set temperature.

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane (to prevent adsorption of the lipophilic compound).[1]

-

Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC (C18 column, Water/ACN gradient).

Self-Validation Check:

-

Mass Balance: Does the residual solid match the starting polymorph? (Verify via XRPD).

-

Reproducibility: Perform in triplicate. Relative Standard Deviation (RSD) must be < 3%.[1]

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

The Modified Apelblat Equation

The Apelblat model is preferred for pyridazine derivatives because it accounts for the non-ideal behavior of the solution over a wide temperature range.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Parameters (van't Hoff Analysis)

For process safety and energy calculations, we determine the enthalpy and entropy of solution using the van't Hoff equation:

1- (Enthalpy): Positive values indicate an endothermic process (solubility increases with T).[1]

- (Entropy): Positive values indicate increased disorder upon dissolution.[1]

Thermodynamic Process Visualization

Process Application: Purification Strategy

Based on the physicochemical properties of CPPC, the following crystallization strategies are recommended for purification during drug substance manufacturing.

Cooling Crystallization[1]

-

Solvent System: Ethanol or Isopropanol.[1]

-

Rationale: Pyridazines often show a steep solubility curve in alcohols.[1]

-

Protocol: Dissolve CPPC at near-reflux (e.g., 75°C in EtOH). Cool slowly (0.1°C/min) to 5°C. The steep curve ensures high recovery yield (>85%).[1]

Anti-Solvent Crystallization[1]

-

Solvent: Acetone or DMSO (High solubility).[1]

-

Anti-Solvent: Water (Low solubility).[1]

-

Rationale: Water is a potent anti-solvent for the lipophilic cyclopropyl group.[1]

-

Protocol: Prepare a concentrated solution in Acetone. Slowly dose into a stirred vessel of Water. This is effective for removing polar impurities that remain soluble in the water-rich mother liquor.[1]

References

-

Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for solubility protocols).

-

Wang, J., et al. (2021).[1] "Solubility and Thermodynamic Modeling of 3,6-Dichloropyridazine in Different Pure Solvents." Journal of Chemical & Engineering Data.

-

Yalkowsky, S. H., et al. (2016).[1] Handbook of Aqueous Solubility Data. CRC Press.[1]

-

Ratnaparkhi, M. P. (2018).[1] "Risdiplam: A Small Molecule SMN2 Splicing Modifier."[1] Journal of Medicinal Chemistry. (Context for the intermediate's relevance).

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K."[1] The Journal of Chemical Thermodynamics.

(Note: While specific data for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is proprietary or not indexed in open literature, the protocols and trends described above are derived from validated methodologies for structurally homologous pyridazine intermediates.)

In Silico Screening of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth, technically-focused protocol for the in silico screening of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile, a novel heterocyclic compound with significant potential in drug discovery. We will move beyond a simple recitation of steps to provide a strategic framework grounded in scientific rationale, enabling researchers to effectively probe the therapeutic viability of this and similar pyridazine derivatives.

Introduction: The Rationale for In Silico First

The pyridazine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The specific compound, 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile, presents a unique combination of a reactive chlorine atom, a structurally rigid cyclopropyl group, and a polar carbonitrile moiety. This distinct chemical architecture suggests the potential for novel interactions with biological targets. The cyclopropyl group, in particular, is known to enhance metabolic stability and binding affinity in various drug candidates.[4]

Before embarking on costly and time-consuming wet-lab synthesis and screening, a robust in silico evaluation is paramount. Computational methods allow for the rapid assessment of a compound's potential bioactivity, pharmacokinetic properties, and toxicity profile, thereby de-risking the drug discovery pipeline and prioritizing the most promising candidates for further development.[5][6][7][8][9] This guide will delineate a comprehensive in silico workflow, from initial target identification to advanced molecular dynamics simulations.

Strategic Workflow for In Silico Screening

Our approach is a multi-step, hierarchical screening cascade designed to progressively refine our understanding of the compound's therapeutic potential. This iterative process ensures that computational resources are allocated efficiently, with each stage building upon the insights of the previous one.

Caption: A strategic workflow for the in silico screening of novel chemical entities.

Phase 1: Target Identification and Prioritization

The initial and most critical step is to identify potential biological targets for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile. Without a known target, we employ a dual-pronged approach: ligand-based pharmacophore modeling and reverse molecular docking.

Ligand-Based Pharmacophore Modeling

Causality: This method identifies the 3D arrangement of chemical features essential for biological activity by comparing the structures of known active molecules.[10][11] This allows us to search databases of protein structures for potential binding sites that complement our compound's pharmacophoric features.

Protocol:

-

Pharmacophore Model Generation:

-

Utilize software such as LigandScout or Phase to generate a pharmacophore model based on the 3D structure of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile.[10][12]

-

Key features to consider include hydrogen bond acceptors (the nitrogen atoms of the pyridazine ring and the nitrile group), and hydrophobic regions (the cyclopropyl and chloro-substituted aromatic ring).

-

-

Database Screening:

-

Screen a database of pre-calculated protein pharmacophores (e.g., PharmMapper, ZINCPharmer) with the generated model.[13]

-

This will yield a ranked list of potential protein targets based on the fit score between the compound's pharmacophore and the protein's binding site features.

-

Reverse Molecular Docking

Causality: This structure-based approach involves docking our compound of interest against a large library of known protein structures to predict its most likely binding partners.[13]

Protocol:

-

Protein Target Library Preparation:

-

High-Throughput Docking:

Target Validation

Causality: The lists of potential targets generated from both methods must be critically evaluated to prioritize the most biologically relevant candidates for further investigation.

Protocol:

-

Cross-Referencing: Identify targets that appear in the top results of both the pharmacophore screening and reverse docking analyses.

-

Literature Review: Conduct a thorough literature search for each high-ranking target to confirm its role in disease and its "druggability."

-

Pathway Analysis: Utilize tools like KEGG or Reactome to understand the biological pathways in which the prioritized targets are involved. This provides context for the potential downstream effects of modulating the target.

Phase 2: Detailed Molecular Interaction Analysis

Once a primary target is selected, a more detailed and computationally intensive analysis is required to understand the specific molecular interactions driving the binding event.

Ligand and Protein Preparation

Causality: Accurate preparation of both the ligand and protein structures is crucial for obtaining meaningful docking results. This involves generating a low-energy 3D conformation of the ligand and preparing the protein by adding hydrogens, assigning charges, and defining the binding site.

Protocol:

-

Ligand Preparation:

-

The 3D structure of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile can be obtained from databases like PubChem (CID 129982163) or generated from its SMILES string (C1CC1C2=NN=C(C(=C2)C#N)Cl) using software like Avogadro or ChemDraw.[18]

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

-

Protein Preparation:

-

Download the crystal structure of the selected target protein from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using tools like AutoDockTools or the Protein Preparation Wizard in Maestro.

-

Molecular Docking

Causality: This step predicts the preferred orientation and binding affinity of the ligand within the protein's active site.

Protocol:

-

Grid Generation: Define the docking search space by creating a grid box that encompasses the entire binding site of the target protein.

-

Docking Simulation:

-

Use a robust docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid.

-

Generate a set of possible binding poses ranked by their predicted binding energy.

-

Sources

- 1. ijddt.com [ijddt.com]

- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. japsonline.com [japsonline.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. PubChemLite - 3-chloro-6-cyclopropylpyridazine-4-carbonitrile (C8H6ClN3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes & Protocols: Strategic Conversion of the Nitrile Group in 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

An In-Depth Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of a Pyridazine Building Block

The pyridazine nucleus is a privileged scaffold in modern medicinal chemistry, recognized for its unique physicochemical properties. It possesses a significant dipole moment, weak basicity, and a dual hydrogen-bond accepting capacity, which can be pivotal for molecular recognition at a biological target. Within this class of heterocycles, 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile emerges as a particularly valuable building block. Its trifunctional nature—a reactive chloro group for substitution, a stable cyclopropyl moiety for modulating lipophilicity, and a versatile nitrile group—offers a rich platform for generating diverse molecular architectures.

This guide provides a detailed exploration of the chemical transformations of the nitrile group on this specific pyridazine core. The nitrile is a linchpin functional group, serving as a precursor to amides, carboxylic acids, primary amines, and tetrazoles. Each of these transformations opens a distinct avenue for structure-activity relationship (SAR) studies and the optimization of drug-like properties.

PART 1: Chemical Reactivity and Mechanistic Considerations

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms.[1][2] This inherent electronic character has a profound influence on the reactivity of its substituents.

-

Nitrile Activation: The electron-withdrawing nature of the pyridazine ring, further amplified by the inductive effect of the C3-chloro substituent, renders the carbon atom of the C4-nitrile group highly electrophilic. This electronic pull enhances its susceptibility to nucleophilic attack, making conversions more facile compared to nitriles on electron-rich aromatic systems.

-

Substituent Influence: The C6-cyclopropyl group is primarily a lipophilic modulator and is generally considered electronically neutral or slightly donating through its sigma bonds. It provides steric bulk and a specific conformational constraint that can be beneficial for target binding. The C3-chloro atom is a key reactive site for nucleophilic aromatic substitution, a transformation that can be performed before or after nitrile conversion, adding another layer of synthetic strategy.

PART 2: Key Synthetic Transformations and Detailed Protocols

This section details field-proven protocols for the three most strategically important conversions of the nitrile group in 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile.

Protocol 1: Hydrolysis to 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid

The hydrolysis of the nitrile to a carboxylic acid introduces a key functional group for further amide couplings or for its utility as a terminal polar group. Both acidic and basic conditions can be employed, though basic hydrolysis is often cleaner for this substrate class.

Causality Behind Experimental Choices: Strong basic conditions (e.g., NaOH in a high-boiling solvent like ethylene glycol) are chosen to ensure complete saponification of the intermediate amide. The high temperature is necessary to overcome the stability of the carboxamide. An acidic workup is then required to protonate the resulting carboxylate salt.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reagents & Setup:

-

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 eq)

-

Sodium Hydroxide (NaOH, 4.0 eq)

-

Ethylene Glycol (or diethylene glycol) (approx. 0.2 M solution)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

To the round-bottom flask, add 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile and ethylene glycol.

-

Add sodium hydroxide pellets and stir the suspension.

-

Heat the reaction mixture to 120-140 °C using an oil bath. The reaction progress can be monitored by TLC or LC-MS, watching for the disappearance of the starting material and the intermediate amide. This typically requires 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Work-up & Purification:

-

Carefully pour the cooled reaction mixture into an ice-water slurry.

-

Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Dry the solid under vacuum to yield 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid.[3] Further purification can be achieved by recrystallization if necessary.

-

| Parameter | Condition | Rationale |

| Reagent | 4.0 eq NaOH | Drives the reaction to completion by ensuring full hydrolysis of the intermediate amide. |

| Solvent | Ethylene Glycol | High boiling point allows for the necessary reaction temperature. |

| Temperature | 120-140 °C | Provides sufficient thermal energy to overcome the activation barrier for nitrile and amide hydrolysis. |

| Work-up | Acidification (HCl) | Protonates the carboxylate salt to precipitate the desired carboxylic acid product. |

Protocol 2: Reduction to (3-Chloro-6-cyclopropylpyridazin-4-yl)methanamine

Reduction of the nitrile to a primary amine provides a basic center and a nucleophilic handle for a wide range of subsequent reactions, such as amide or sulfonamide formation. Lithium Aluminum Hydride (LAH) is a powerful and effective reagent for this transformation.[4][5][6][7]

Causality Behind Experimental Choices: LAH is a potent, non-selective reducing agent capable of reducing highly stable functional groups like nitriles.[8][9] The reaction is performed in an anhydrous aprotic solvent like THF at low temperature initially to control the exothermic reaction, followed by warming to ensure completion. The specific Fieser workup is a well-established method to safely quench excess LAH and precipitate aluminum salts, simplifying purification.[8]

Experimental Protocol: LAH Reduction

-

Reagents & Setup:

-

Lithium Aluminum Hydride (LAH, 1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 eq)

-

Three-neck round-bottom flask, dropping funnel, nitrogen inlet, and magnetic stirrer. All glassware must be oven-dried.

-

-

Procedure:

-

Under a nitrogen atmosphere, suspend LAH in anhydrous THF in the reaction flask and cool to 0 °C using an ice bath.

-

Dissolve the 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile in anhydrous THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the LAH suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS indicates full consumption of the starting material.

-

-

Work-up & Purification (Fieser Method):

-

Cool the reaction mixture back down to 0 °C.

-

Quench the reaction by the careful, sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LAH in grams).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes.

-

Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

-

Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

-

| Parameter | Condition | Rationale |

| Reagent | 1.5-2.0 eq LAH | A strong, unhindered hydride source required for nitrile reduction. Excess ensures complete reaction. |

| Solvent | Anhydrous THF | Aprotic solvent that solubilizes the reactants and is stable to LAH. |

| Atmosphere | Inert (Nitrogen) | LAH reacts violently with water and moisture. |

| Work-up | Fieser Method | Safely quenches excess LAH and produces an easily filterable inorganic precipitate.[8] |

dot

Caption: Generalized mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.

Protocol 3: [3+2] Cycloaddition to 5-(3-Chloro-6-cyclopropylpyridazin-4-yl)-1H-tetrazole

The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group, often improving metabolic stability and cell permeability.[10] The reaction is a [3+2] cycloaddition using an azide source.

Causality Behind Experimental Choices: This reaction requires activation of the nitrile to facilitate the cycloaddition with the azide anion.[11] Zinc salts are effective Lewis acids for this purpose, coordinating to the nitrile nitrogen and increasing its electrophilicity.[12][13][14][15] Water is a surprisingly effective and safe solvent for this transformation, mitigating the hazards associated with hydrazoic acid formation.[13][15]

Experimental Protocol: Zinc-Catalyzed Cycloaddition

-

Reagents & Setup:

-

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 eq)

-

Sodium Azide (NaN₃, 1.5 - 2.0 eq)

-

Zinc Bromide (ZnBr₂, 1.0 - 1.5 eq)

-

Water and/or DMF

-

Round-bottom flask with reflux condenser and magnetic stirrer.

-

-

Procedure:

-

In the flask, dissolve the pyridazine nitrile and zinc bromide in water (or a water/DMF mixture for solubility).

-

Add the sodium azide to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and acidify to pH 2-3 with aqueous HCl.

-

The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude tetrazole can be purified by column chromatography or recrystallization.

-

| Parameter | Condition | Rationale |

| Reagent | 1.5-2.0 eq NaN₃ | Azide source for the cycloaddition. |

| Catalyst | 1.0-1.5 eq ZnBr₂ | Lewis acid that activates the nitrile towards nucleophilic attack by the azide.[14][15] |

| Solvent | Water / DMF | Water is a safe and effective solvent. DMF can be added to improve substrate solubility. |

| Work-up | Acidification | Protonates the tetrazole ring, aiding in precipitation and extraction. |

dot

Caption: Lewis-acid catalyzed formation of a 5-substituted-1H-tetrazole from a nitrile and sodium azide.

PART 3: General Workflow and Troubleshooting

dot

Caption: Key synthetic routes from the central pyridazine nitrile building block.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Protocol 1: Incomplete Hydrolysis | Insufficient reaction time or temperature. / Insufficient base. | Increase reaction time and/or temperature. Ensure at least 4 equivalents of NaOH are used. |

| Protocol 2: Low Yield of Amine | Incomplete reaction. / Degradation of product. / Workup issues (product loss). | Ensure LAH is fresh and anhydrous conditions are strictly maintained. Perform the Fieser workup carefully at 0 °C to avoid side reactions. Ensure thorough extraction from the aluminum salts. |

| Protocol 3: Reaction Stalled | Inactive catalyst. / Poor solubility of starting material. / Insufficient temperature. | Use anhydrous ZnBr₂. Add DMF as a co-solvent to improve solubility. Ensure the internal reaction temperature reaches the target. |

| Any Protocol: Unidentified Side Products | Reaction conditions too harsh (e.g., substitution of the C3-chloro group). | Reduce reaction temperature or time. Consider alternative, milder reagents (e.g., for reduction, catalytic hydrogenation with Raney Nickel might be an option, though it often requires higher pressures).[16] |

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

-

ACS Publications. (2015). A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. Organic Letters. Available at: [Link]

-

RSC Publishing. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Available at: [Link]

-

ResearchGate. (2025). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Available at: [Link]

-

DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Andrew G. Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Available at: [Link]

-

Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

-

ResearchGate. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1824466-00-3|3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. davuniversity.org [davuniversity.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 14. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. organic-synthesis.com [organic-synthesis.com]

Application Note: Precision Synthesis of ICT Fluorescent Probes via the 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile Scaffold

Abstract

This application note details the strategic utilization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile as a privileged scaffold for the construction of Intramolecular Charge Transfer (ICT) fluorescent probes. Unlike conventional fluorescein or rhodamine scaffolds, the pyridazine-4-carbonitrile core offers a compact, electron-deficient architecture ideal for "Push-Pull" dye design. This guide provides a validated protocol for Nucleophilic Aromatic Substitution (

Part 1: Molecular Rationale & Design Strategy

The "Push-Pull" Architecture

The fluorescence mechanism relies on the creation of a Donor-

-

Pyridazine Core: The electron-deficient diazine ring lowers the LUMO energy.

-

C4-Nitrile Group: A strong electron-withdrawing group (EWG) that further polarizes the system.

By displacing the C3-Chlorine (leaving group) with an electron-rich amine (Donor ), we establish a strong dipole. Upon excitation, charge transfers from the amine to the nitrile-pyridazine core, resulting in environment-sensitive fluorescence (solvatochromism) typical of ICT probes.

The Role of the Cyclopropyl Group

While the nitrile and amine dictate the electronics, the C6-cyclopropyl group is critical for biological performance:

-

Lipophilicity: Increases membrane permeability (

modulation). -

Steric Bulk: Disrupts

-

Mechanistic Diagram (DOT)

The following diagram illustrates the electronic transition and the synthetic transformation logic.

Figure 1: Reaction pathway and electronic design of the pyridazine-based ICT probe.

Part 2: Synthesis Protocol

Materials & Reagents[3][4]

-

Scaffold: 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CAS: 1211584-69-6).

-

Nucleophile (Donor): Morpholine (for blue/green shift) or N-methyl-piperazine (for solubility).

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are required to stabilize the transition state).

Step-by-Step Synthesis (Standard )

Objective: Synthesis of 3-morpholino-6-cyclopropylpyridazine-4-carbonitrile (Probe CP-Morph).

-

Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 eq, 100 mg) in anhydrous DMF (3.0 mL).

-

Addition: Add DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.

-

Nucleophile Introduction: Dropwise add Morpholine (1.2 eq).

-

Note: A slight excess of amine ensures complete consumption of the chlorinated starting material.

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (

) should disappear, and a fluorescent spot (

-

-

Work-up:

-

Purification: Purify via Flash Column Chromatography on silica gel.

-

Gradient: 0%

40% EtOAc in Hexanes. -

Yield Expectation: 75–85% as a pale yellow/green solid.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of the fluorescent probe.

Part 3: Characterization & Validation

Structural Confirmation

Ensure the chlorine atom has been displaced.

-

NMR (400 MHz,

-

HRMS (ESI+): Calculate

for the amino-substituted product. The characteristic chlorine isotope pattern (

Optical Properties (QC Table)

The following parameters are typical for pyridazine-4-carbonitrile derivatives substituted with secondary amines.

| Parameter | Value (Approx.) | Notes |

| Absorption | 360 – 390 nm | Transitions from UV to visible due to conjugation. |

| Emission | 480 – 540 nm | Highly solvent-dependent (Green/Yellow emission). |

| Stokes Shift | >100 nm | Large shift reduces self-quenching. |

| Quantum Yield ( | 0.4 – 0.7 | Higher in non-polar solvents (e.g., Dioxane) than water. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete | Increase temperature to 100°C or use a stronger base ( |

| No Fluorescence | Quenching by solvent or pH. | Measure fluorescence in Acetone or Dioxane first. Acidic pH can protonate the donor amine, killing the ICT. |

| Hydrolysis | Water in reaction. | Ensure DMF is anhydrous; the nitrile group can hydrolyze to an amide under harsh basic/aqueous conditions. |

Part 4: References

-

Gomez, J. et al. "Roadmap for Designing Donor-π-Acceptor Fluorophores." PMC, 2023. Link (General principles of D-pi-A design).

-

Weissleder, R. "A clearer vision for in vivo imaging." Nature Biotechnology, 2001. (Foundational text on probe requirements).

-

Advanced Chemical Intermediates. "3-Chloro-6-cyclopropylpyridazine-4-carbonitrile Product Data." Link (Source for scaffold physical properties).

-

LookChem. "Synthesis and properties of pyridazine carbonitriles." Link (Reference for melting points and solubility).

-

Uni.lu. "PubChemLite - 3-chloro-6-cyclopropylpyridazine-4-carbonitrile."[5] Link (Mass spectrometry and collision cross-section data).

Sources

- 1. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - 3-chloro-6-cyclopropylpyridazine-4-carbonitrile (C8H6ClN3) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: Pyridazine Solubility Optimization

Topic: Overcoming Poor Solubility of Pyridazine Compounds in Assays Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Pyridazine Paradox

Welcome to the Technical Support Center. You are likely here because your pyridazine-based lead compounds—despite showing promising target affinity—are failing in bioassays due to inconsistent solubility.[1][2]

The Core Issue: Pyridazines (1,2-diazines) present a unique physicochemical paradox known as the "Brick Dust" effect. Unlike lipophilic "grease balls" that dissolve in lipids but repel water, pyridazines often possess high melting points and strong intermolecular dipole-dipole interactions due to the adjacent nitrogen atoms.[2] They pack tightly in the crystal lattice, making the energy cost to break the crystal (cavitation energy) higher than the energy gained from solvation, even in polar solvents.

This guide provides field-proven troubleshooting workflows to solubilize pyridazines without compromising assay integrity.

Diagnostic Module: Identify Your Failure Mode

Before applying a fix, determine if your issue is Kinetic (precipitation during dilution) or Thermodynamic (equilibrium saturation).[1][2]

Issue #1: "My compound precipitates immediately upon dilution from DMSO into aqueous buffer."

Diagnosis: Kinetic Solubility Failure (The "Crash-Out" Effect).[1][2] Root Cause: Rapid change in solvent polarity creates a supersaturated state that collapses before the compound can equilibrate.[1]

Troubleshooting Protocol:

| Step | Action | Technical Rationale |

| 1 | Switch to Acoustic Dispensing | Pipetting creates local regions of high concentration (plumes).[1][2] Acoustic droplet ejection (e.g., Echo®) adds nanoliters of DMSO stock directly to the buffer, maximizing dispersion speed and minimizing local supersaturation. |

| 2 | Implement Intermediate Dilution | Do not jump from 100% DMSO to 1% DMSO. Create an intermediate stock (e.g., 10x final concentration) in a solvent compatible with your buffer (e.g., 50% DMSO / 50% Water or PEG400).[2] |

| 3 | Check the "3-Minute Window" | Many pyridazines form metastable colloids. Measure absorbance at 650nm (turbidity) immediately after dilution and again at 30 minutes. A rise in signal indicates slow crystallization.[1][2] |

Issue #2: "I see high noise or false positives in my fluorescence/absorbance assays."

Diagnosis: Microprecipitation interference (Light Scattering). Root Cause: Sub-visible pyridazine aggregates scatter excitation light or quench fluorescence non-specifically.[1][2]

Troubleshooting Protocol:

-

Add Non-Ionic Surfactants: Introduce 0.01% - 0.05% Tween-20 or Triton X-100 to the assay buffer.[1][2] This lowers the surface tension and prevents the formation of micro-aggregates.

-

Red-Shift the Assay: If possible, switch to fluorophores that excite/emit >600nm.[1][2] Suspended particles scatter UV/Blue light significantly more than Red/NIR light (Rayleigh scattering

).[1][2]

Advanced Formulation Strategies

When simple buffer adjustments fail, you must alter the solvation environment.[2]

Strategy A: pH Tuning (The pKa Lever)

Pyridazines are weak bases.[1][3] The parent pyridazine has a pKa of ~2.3, but substituents (amines, hydroxyls) can shift this significantly.[2]

-

Protocol: Calculate or measure the pKa of your derivative.

-

Action: If your assay tolerates it, adjust the buffer pH.

-

Example: If pKa is 4.5, lowering assay pH from 7.4 to 6.0 can increase solubility by 1-2 log units due to protonation of the nitrogen ring.

-

Warning: Ensure your target protein/cell line is stable at the modified pH.[1]

-

Strategy B: Cyclodextrin Complexation

For "Brick Dust" pyridazines, cyclodextrins (CDs) are superior to simple cosolvents.[1][2] They encapsulate the hydrophobic core while presenting a hydrophilic exterior.[1][4]

-

Recommendation: Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or HP-β-CD .[1][2]

-

Avoid: Natural

-CD (low aqueous solubility itself).[1][2] -

Concentration: Start with 5-10 equivalents of CD relative to the compound.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for rescuing a precipitating pyridazine compound.

Figure 1: Decision tree for troubleshooting pyridazine solubility in biological assays.

Frequently Asked Questions (FAQ)

Q: Why does my pyridazine compound dissolve in DMSO but crash when I add water, even at low concentrations?

A: This is the classic "solvent shift" shock.[1][2] DMSO is aprotic and disrupts the crystal lattice effectively.[1] Water is highly structured.[1][2] When you dilute, the water molecules prioritize hydrogen bonding with each other (hydrophobic effect), forcing the planar pyridazine molecules to stack together (

Q: Can I use Ethanol instead of DMSO? A: Generally, no.[1][2] While ethanol is less toxic to some cells, pyridazines often show lower solubility in ethanol than in DMSO.[1][2] Furthermore, ethanol is volatile, leading to concentration changes during the assay setup (evaporation effects).[2]

Q: How do I distinguish between "precipitation" and "aggregation"? A: Use Dynamic Light Scattering (DLS) or a simple centrifugation test.[1][2]

-

Centrifugation: Spin the assay plate at 3000 x g for 10 minutes. Sample the supernatant.[1] If the concentration (by LC-MS) drops significantly compared to the pre-spin sample, you have precipitation. If it remains stable but the assay noise is high, you likely have colloidal aggregation (which surfactants can fix).[2]

Experimental Protocol: Kinetic Solubility Assessment

Use this protocol to validate if your formulation strategy is working.[1]

Materials:

-

Test Compound (10 mM in DMSO)

-

Assay Buffer (e.g., PBS pH 7.4)[2]

-

UV-Vis Plate Reader (transparent 96-well plate)[2]

Procedure:

-

Preparation: Prepare a range of buffer solutions containing increasing concentrations of your solubilizer (e.g., 0%, 5%, 10% SBE-

-CD).[2] -

Spiking: Add the compound stock to the buffer to achieve the final assay concentration (e.g., 10

M). Keep final DMSO < 1%.[1][2][5] -

Incubation: Shake at room temperature for 2 hours.

-

Read: Measure Absorbance at 650 nm (turbidity) and 254-280 nm (compound specific peak).

-

Analysis:

References

-

Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[6] Journal of Pharmacological and Toxicological Methods. Source: [2]

-

Di, L., & Kerns, E. H. (2006).[1][2][7] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Source:

-

Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Source: [2]

-

Meanwell, N. A. (2011).[1][2] "Improving Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. Source: [2]

Sources

- 1. reddit.com [reddit.com]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. touroscholar.touro.edu [touroscholar.touro.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Navigating the Reactivity of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Welcome to our dedicated technical support guide for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile. This valuable building block is instrumental in the synthesis of advanced pharmaceutical intermediates and active ingredients. However, its nuanced reactivity, stemming from the electron-deficient pyridazine core and functional group array, presents unique stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to preempt and troubleshoot the decomposition of this molecule during critical synthetic transformations. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile under typical reaction conditions?

The structure of this molecule features three key reactive sites that can lead to degradation if not properly managed:

-

The C-Cl Bond on the Pyridazine Ring: The pyridazine ring is inherently electron-deficient, which activates the C4 position for nucleophilic attack and facilitates oxidative addition in metal-catalyzed reactions.[1][2] However, this also makes the molecule susceptible to reductive dehalogenation , where the chlorine atom is replaced by hydrogen. This is a particularly common side reaction in palladium-catalyzed cross-coupling reactions.[1][3]

-

The Nitrile Group (-C≡N): The carbonitrile functional group is prone to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and elevated temperatures. This can lead to the formation of the corresponding amide or carboxylic acid, which are often undesired byproducts.[4]

-

The Pyridazine Ring Itself: While aromatic, the pyridazine ring is less stable than carbocyclic analogues like benzene.[5] Under harsh conditions, such as excessively high temperatures (>150-200 °C) or the presence of potent oxidizing/reducing agents, ring degradation can occur, though this is less common than dehalogenation or nitrile hydrolysis.[6][7]

Q2: What are the best general practices for storing and handling this compound?

To ensure long-term stability and prevent gradual degradation, we recommend the following:

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. A refrigerator (2-8°C) is ideal. Avoid exposure to moisture and light. While some related halopyridines show stability at ambient conditions for months, taking extra precautions is a best practice.[8]

-

Handling: When weighing and transferring the compound, minimize its exposure to atmospheric moisture and oxygen. For reactions requiring anhydrous conditions, handle the compound in a glovebox or under a positive pressure of inert gas.

Q3: How sensitive is the C-Cl bond to nucleophilic attack, and when should I be concerned about non-catalyzed substitution?

The electron-withdrawing nature of the adjacent nitrogen atoms and the nitrile group makes the chlorine atom a competent leaving group for Nucleophilic Aromatic Substitution (SNAr). Strong, soft nucleophiles (e.g., thiols, secondary amines) can displace the chloride without a metal catalyst, particularly at elevated temperatures. Always consider the nucleophilicity of reagents and solvents in your reaction mixture. If your reaction medium contains potent nucleophiles and the desired transformation does not involve the C-Cl bond, this side reaction is a significant risk.

Troubleshooting Guide: From Low Yield to Unidentified Byproducts

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You've set up a cross-coupling reaction, but analysis by TLC or LC-MS shows primarily unreacted starting material and/or a significant amount of a dehalogenated byproduct.

-

Probable Cause A: Reductive Dehalogenation. This is the most common failure mode. The palladium catalyst, instead of facilitating cross-coupling, promotes the replacement of the chlorine atom with a hydrogen from a proton source (e.g., trace water, solvent).[3]

-

Solution A: Strategic Optimization of Catalytic System:

-

Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like PPh₃ may be ineffective.[1] Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos. These ligands accelerate the reductive elimination step (the product-forming step) relative to competing dehalogenation pathways.[1][3]

-

Base Selection: The base's strength and nature are crucial. Avoid strong, protic bases like NaOH or KOH if possible. Screen weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] Ensure the base is anhydrous if water is suspected to be contributing to the dehalogenation pathway.[3]

-

Temperature Control: High temperatures accelerate all reactions, including decomposition.[7] Attempt the reaction at the lowest effective temperature (e.g., starting at 80 °C). A more active catalyst/ligand system often allows for milder reaction temperatures.[3]

-

Inert Atmosphere: Oxygen can damage the palladium catalyst and promote side reactions.[1] Ensure your reaction setup is rigorously free of oxygen by using proper degassing techniques (see Protocol 1).

-

-

Probable Cause B: Nitrile Group Hydrolysis. The basic conditions required for the cross-coupling might be hydrolyzing the nitrile, leading to a polar, water-soluble byproduct that may be lost during work-up.

-

Solution B: Anhydrous Conditions and Base Choice:

-

Use anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, DME).[1]

-

Employ a non-hydroxide base like K₃PO₄ or CsF. These provide the necessary basicity for the catalytic cycle while minimizing the risk of direct nucleophilic attack on the nitrile.

-

Issue 2: My mass spectrometry results show a major byproduct with a mass corresponding to M-Cl+H (m/z ~144.06).

This is a clear confirmation of the reductive dehalogenation discussed in Issue 1. The flowchart below provides a systematic approach to troubleshooting this specific problem.

Caption: Troubleshooting workflow for dehalogenation.

Issue 3: My product is contaminated with a more polar impurity that shows a mass of M+17 (amide) or M+18 (carboxylic acid).

This is definitive evidence of nitrile group hydrolysis. This side reaction is favored by the presence of water combined with either strong base or strong acid, particularly with heat.

-

Probable Cause: Water contamination in solvents or reagents, or a work-up procedure that is too harsh.

-

Solution:

-

Anhydrous Reaction Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry any reagents if they are suspected to be hydrated.

-

Careful Base Selection: As mentioned, avoid hydroxide bases. If aqueous base is required for the reaction (as in some Suzuki couplings), use the minimum amount of water necessary and keep the reaction temperature as low as possible.[1]

-